molecular formula C10H21ClN2O B1394659 2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride CAS No. 1220036-76-9

2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride

Cat. No. B1394659
M. Wt: 220.74 g/mol
InChI Key: UCVBIGBMXWWRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride, also known as MMPP hydrochloride, is an organic compound that is commonly used as a research chemical in various scientific studies. It is a derivative of the neurotransmitter dopamine, and has a wide range of applications in research, including pharmacology, toxicology, and neuroscience. MMPP hydrochloride has been used in a variety of lab experiments to study the effects of dopamine on the body and brain.

Scientific Research Applications

Cognitive Enhancement

A considerable body of research has focused on the role of 5-HT4 receptors in cognitive processes, with several studies highlighting the potential of 2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride derivatives in enhancing cognitive performance. For instance, studies have shown that RS 67333, a potent and selective 5-HT4 receptor agonist, can reverse cognitive deficits induced by atropine, supporting the role of 5-HT4 receptors in spatial learning and memory (Fontana et al., 1997). Similarly, RS 67333 demonstrated improved learning and memory performance in rats when injected before the acquisition phase, with the effects being particularly pronounced in older rats (Lamirault & Simon, 2001). These findings suggest that selective 5-HT4 receptor agonists may offer therapeutic value in treating cognitive disorders associated with aging or neurodegenerative diseases such as Alzheimer's.

Memory Modulation

Further research into the modulation of memory processes has underscored the involvement of 5-HT4 receptors in learning and long-term memory. A study examining the effects of a 5-HT4 partial agonist and antagonist on olfactory association learning and cellular excitability in the dentate gyrus found that specific 5-HT4 agonists could facilitate procedural and associative memory, highlighting their potential utility in treating memory-related dysfunctions (Marchetti et al., 2004).

Potential in Antitumor Research

The compound has also been evaluated for its antitumor effects, with one study revealing the inhibition effects of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester (a derivative) on the growth of transplant carcinoma in mice, indicating a potential avenue for cancer research (Fu, 2004).

Exploring Antimalarial Activity

Compounds related to 2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride have also shown promise in antimalarial studies. A derivative demonstrated high activity against Plasmodium berghei infections in mice, highlighting its potential for further development and clinical trials in malaria treatment (Werbel et al., 1986).

properties

IUPAC Name

2-amino-2-methyl-1-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-8-4-6-12(7-5-8)9(13)10(2,3)11;/h8H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVBIGBMXWWRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride
Reactant of Route 5
2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride
Reactant of Route 6
2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.